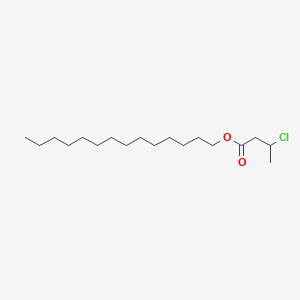
Tetradecyl 3-chlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl 3-chlorobutanoate is an organic compound with the molecular formula C₁₈H₃₅ClO₂.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetradecyl 3-chlorobutanoate can be synthesized through the esterification of 3-chlorobutanoic acid with tetradecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and stringent control of reaction parameters are crucial to obtaining a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecyl 3-chlorobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-chlorobutanoic acid and tetradecanol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.
Major Products Formed
Hydrolysis: 3-chlorobutanoic acid and tetradecanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetradecyl 3-chlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism of action of tetradecyl 3-chlorobutanoate involves its interaction with lipid membranes due to its amphiphilic structure. The long tetradecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The 3-chlorobutanoate group may also participate in biochemical reactions, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecyl 4-chlorobutanoate: Similar structure but with the chlorine atom at the 4-position.
3-chlorobutanoic acid: The parent acid without the tetradecyl chain.
Uniqueness
Tetradecyl 3-chlorobutanoate is unique due to the combination of a long alkyl chain and a chlorinated butanoate group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
88395-90-8 |
|---|---|
Molekularformel |
C18H35ClO2 |
Molekulargewicht |
318.9 g/mol |
IUPAC-Name |
tetradecyl 3-chlorobutanoate |
InChI |
InChI=1S/C18H35ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-18(20)16-17(2)19/h17H,3-16H2,1-2H3 |
InChI-Schlüssel |
VPACIBXKLYDYCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)CC(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















